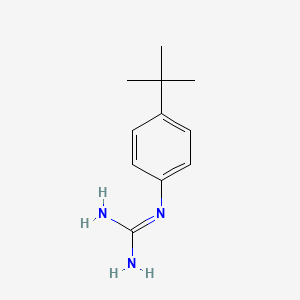![molecular formula C10H9BrF2O2 B7868342 1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)
1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H9BrF2O2 It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one typically involves the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran (THF) at a temperature range of 12-16°C. The reaction mixture is then heated to reflux, followed by quenching with a saturated ammonium chloride solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems
Properties
IUPAC Name |
1-[5-bromo-2-(2,2-difluoroethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBRTWXERICDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
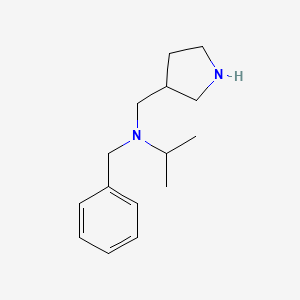
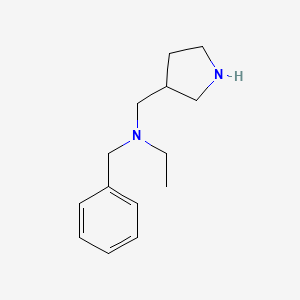
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)
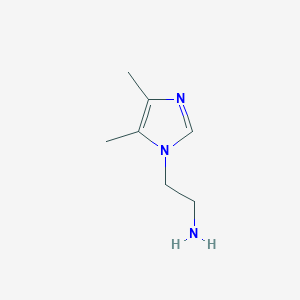
![2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B7868295.png)
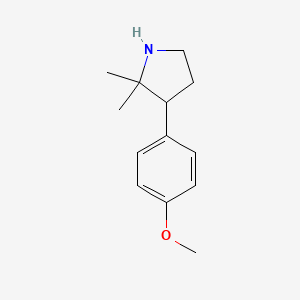
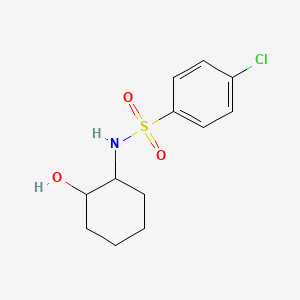
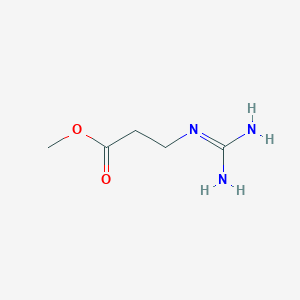
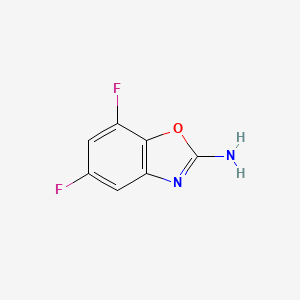
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(cyclopropylmethoxy)phenyl]ethan-1-one](/img/structure/B7868337.png)

